molecular formula C8H14O6 B14727793 1-o-Acetyl-6-deoxyhexopyranose CAS No. 6340-53-0

1-o-Acetyl-6-deoxyhexopyranose

Cat. No.: B14727793
CAS No.: 6340-53-0
M. Wt: 206.19 g/mol
InChI Key: VNWLUVCBYSFSIM-UHFFFAOYSA-N
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Description

1-o-Acetyl-6-deoxyhexopyranose is a chemical compound with the molecular formula C8H14O5 It is a derivative of hexopyranose, where the hydroxyl group at the first position is acetylated, and the hydroxyl group at the sixth position is replaced by a hydrogen atom, making it a deoxy sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-o-Acetyl-6-deoxyhexopyranose typically involves the acetylation of 6-deoxyhexopyranose. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-o-Acetyl-6-deoxyhexopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetyl group back to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-o-Acetyl-6-deoxyhexopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-o-Acetyl-6-deoxyhexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl group can be hydrolyzed by esterases, releasing the active deoxyhexopyranose moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic fluxes .

Comparison with Similar Compounds

Uniqueness: 1-o-Acetyl-6-deoxyhexopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at position 1 enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

6340-53-0

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

(3,4,5-trihydroxy-6-methyloxan-2-yl) acetate

InChI

InChI=1S/C8H14O6/c1-3-5(10)6(11)7(12)8(13-3)14-4(2)9/h3,5-8,10-12H,1-2H3

InChI Key

VNWLUVCBYSFSIM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)O)O)O

Origin of Product

United States

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